3-Methyl-4-(methylsulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

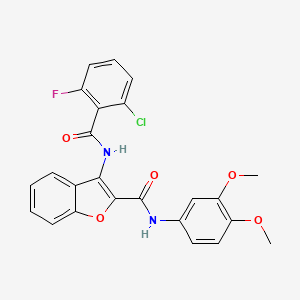

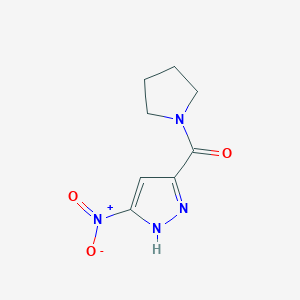

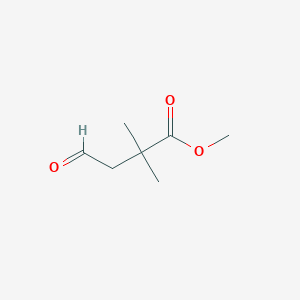

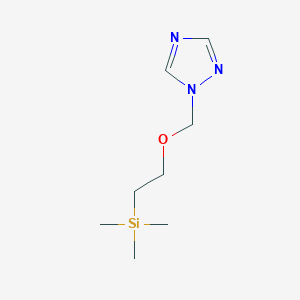

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(methylsulfonyl)benzonitrile consists of a benzonitrile core with a methylsulfonyl (CH3SO2) group attached to the 4th carbon and a methyl (CH3) group attached to the 3rd carbon.Wissenschaftliche Forschungsanwendungen

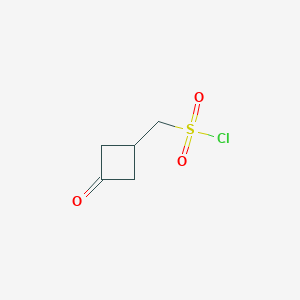

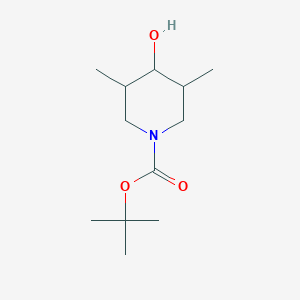

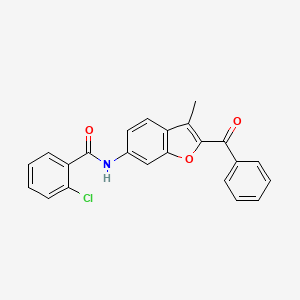

Practical Synthesis and Functionalization

Practical syntheses involving the sulfone functional group, akin to that in 3-Methyl-4-(methylsulfonyl)benzonitrile, have been reported for various compounds. For instance, a study detailed the synthesis of 4-fluoro-2-(methylthio)benzylamine and its conversion to the corresponding sulfone and sulfonamide, highlighting methods for introducing the methylthio moiety and subsequent functionalization to obtain sulfone analogs (Perlow et al., 2007). Such methodologies can be applied to the synthesis and functional exploration of 3-Methyl-4-(methylsulfonyl)benzonitrile derivatives.

Catalysis and Conversion Reactions

The catalytic conversion of organic compounds using clay catalysts, as studied by Wali et al. (1998), explored the transformation of methyl benzoate with NH3 into benzonitrile and amides (Wali et al., 1998). This indicates potential pathways for the catalytic conversion of related compounds, including 3-Methyl-4-(methylsulfonyl)benzonitrile, into valuable products.

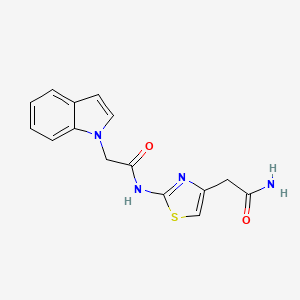

Photocatalysis and Radical Strategies

Research on the generation of methylsulfonyl-containing compounds via photocatalysis underlines the innovative approach of using light to achieve chemical transformations. Gong et al. (2019) developed a method for producing 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the efficiency of photocatalytic sulfonylation (Gong et al., 2019). This research opens avenues for the photo-induced transformation of 3-Methyl-4-(methylsulfonyl)benzonitrile for various applications.

Environmental and Green Chemistry Applications

The exploration of green chemistry principles in synthesis is evident in studies such as the development of a more environmentally friendly synthesis route for 4-(methylsulfonyl)benzoic acid, which could be related to the synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile and its derivatives with reduced environmental impact (Yin, 2002).

Advanced Materials and Polymer Science

Research into the synthesis and characterization of polymers and materials often involves sulfone groups. Sankir et al. (2007) investigated the synthesis and properties of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for fuel cell applications, demonstrating the importance of sulfone and benzonitrile functionalities in the development of advanced materials (Sankir et al., 2007).

Safety and Hazards

While specific safety data for 3-Methyl-4-(methylsulfonyl)benzonitrile is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

3-methyl-4-methylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUGUBSIDVXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(methylsulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)

![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)